SM-102 is a synthetic amino lipid that plays a crucial role in the formation of lipid nanoparticles, which are essential for delivering messenger RNA-based vaccines, notably the Moderna COVID-19 vaccine. As an ionizable cationic lipid, SM-102 possesses a pKa of approximately 6.68, allowing it to maintain a relatively neutral charge at physiological pH while becoming positively charged within the nanoparticle environment. This property enables it to effectively bind to the negatively charged backbone of messenger RNA, facilitating cellular uptake through receptor-mediated endocytosis .
SM-102's primary function lies in its contribution to LNP formation. Here's the mechanism:
Limited data exists on the specific safety profile of SM-102. However, some potential concerns associated with cationic lipids like SM-102 include []:
SM-102 exhibits notable biological activity primarily through its role in mRNA delivery systems. By forming lipid nanoparticles, it protects fragile messenger RNA molecules from degradation and facilitates their transport into cells. This mechanism is vital for effective vaccination strategies, as it allows for the expression of target proteins within host cells, eliciting an immune response. Additionally, SM-102 has been utilized in bioluminescence imaging studies when combined with luciferase-encoding messenger RNA .
The synthesis of SM-102 was first detailed in a patent application by Moderna in 2017. The process involves several steps:
textHO(CH2)2NH(CH2)7CO2CH(C8H17)2 + Br(CH2)5CO2C11H23 → SM-102
This method ensures the production of high-purity SM-102 suitable for use in lipid nanoparticles .
SM-102 has several key applications:
Studies have shown that SM-102 interacts effectively with various nucleic acids due to its cationic nature. This interaction is crucial for enhancing transfection efficiency and cellular uptake. Research indicates that lipid nanoparticles containing SM-102 demonstrate improved transfection efficacy compared to other formulations, making it a preferred choice in mRNA delivery systems .
Several compounds share similarities with SM-102 in terms of structure and function. These include:
Compound Name | Description | Unique Features |
---|---|---|
A18-Iso5p19 | An ionizable lipid used for mRNA delivery | Has a different head group structure |
DLin-MC3-DMA | Another cationic lipid for mRNA encapsulation | Exhibits different pharmacokinetic properties |
C12-200 | A synthetic cationic lipid | Typically used in DNA delivery systems |
SM-102 stands out due to its specific design tailored for mRNA applications and its successful integration into commercial vaccine formulations like the Moderna COVID-19 vaccine .
Hassett, Kimberly J.; Benenato, Kerry E.; Jacquinet, Eric; Lee, Aisha; Woods, Angela; Yuzhakov, Olga; Himansu, Sunny; Deterling, Jessica; Geilich, Benjamin M.; Ketova, Tatiana; Mihai, Cosmin; Lynn, Andy; McFadyen, Iain; Moore, Melissa J.; Senn, Joseph J.; Stanton, Matthew G.; Almarsson, Örn; Ciaramella, Giuseppe; Brito, Luis A. (April 2019). "Optimization of Lipid Nanoparticles for Intramuscular Administration of mRNA Vaccines". Molecular Therapy: Nucleic Acids. 15: 1–11. doi:10.1016/j.omtn.2019.01.013. PMC 6383180. PMID 30785039.
Safety and Immunogenicity Study of 2019-nCoV Vaccine (mRNA-1273) for Prophylaxis of SARS-CoV-2 Infection (COVID-19), clinicaltrials.gov (US NIH/NLM), identifier NCT04283461. Accessed Jan. 17, 2021.
Clinical study protocol mRNA-1273-P301, Amendment 6, ModernaTX, Inc., Dec. 23, 2020; accessed on line Jan. 17, 2021.
COVID-19 Vaccines: Update on Allergic Reactions, Contraindications, and Precautions, Clinician Outreach and Communication Activity (COCA) Webinar, Wednesday, December 30, 2020, CDC (US HHS); accessed on line Jan. 17, 2021.
Fact Sheet for Healthcare Providers Administering Vaccine (PDF). U.S. Food and Drug Administration (FDA) (Report). Moderna.
"Moderna COVID-19 Vaccine Standing Orders for Administering Vaccine to Persons 18 Years of Age and Older" (PDF). U.S. Centers for Disease Control and Prevention (CDC).
"Messengers of hope". editorial. Nat Biotechnol. 39 (1): 1. January 2021. doi:10.1038/s41587-020-00807-1. PMC 7771724. PMID 33376248.
Cross, Ryan. "Without these lipid shells, there would be no mRNA vaccines for COVID-19". Chemical & Engineering News. Retrieved 30 June 2021.
Buschmann, Michael D.; Carrasco, Manuel J.; Alishetty, Suman; Paige, Mikell; Alameh, Mohamad Gabriel; Weissman, Drew (19 January 2021). "Nanomaterial Delivery Systems for mRNA Vaccines". Vaccines. 9 (1): 11. doi:10.3390/vaccines9010065. PMC 7836001. PMID 33478109.
Tao, Weikang; Davide, Joseph P; Cai, Mingmei; Zhang, Guo-Jun; South, Victoria J; Matter, Andrea; Ng, Bruce; Zhang, Ye; Sepp-Lorenzino, Laura (September 2010). "Noninvasive Imaging of Lipid Nanoparticle–Mediated Systemic Delivery of Small-Interfering RNA to the Liver". Molecular Therapy. 18 (9): 1. doi:10.1038/mt.2010.147. PMC 2956923. Retrieved 21 October 2021.
"SM-102 (CAS 2089251-47-6)". www.caymanchem.com. Retrieved 21 October 2021.
Sabnis, S., Kumarasinghe , E.S., Salerno, T., et al. A novel amino lipid series for mRNA delivery: Improved endosomal escape and sustained pharmacology and safety in non-human primates. Mol. Ther. 26(6), 1509-1519 (2018).